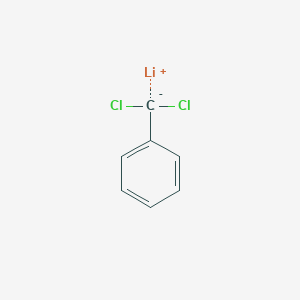
Lithium dichloro(phenyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium dichloro(phenyl)methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further bonded to two chlorine atoms and a phenyl group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium dichloro(phenyl)methanide can be synthesized through the reaction of phenyl lithium with dichloromethane. The reaction typically occurs in an anhydrous ether solvent at low temperatures to prevent side reactions. The general reaction is as follows:
PhLi+CH2Cl2→LiC(Cl2Ph)
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reagents are mixed under controlled conditions. The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The product is then purified through distillation or crystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as alkyl halides or aryl halides.
Electrophiles: Such as carbonyl compounds (aldehydes, ketones).
Major Products:
Substitution Products: When reacted with alkyl halides, the major products are alkyl-substituted phenylmethanes.
Addition Products: When reacted with carbonyl compounds, the major products are alcohols after hydrolysis.
Aplicaciones Científicas De Investigación
Lithium dichloro(phenyl)methanide is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: It can be used to modify biological molecules for studying biochemical pathways.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of lithium dichloro(phenyl)methanide involves the nucleophilic attack of the carbon-lithium bond on electrophilic centers. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is utilized in various synthetic transformations to form complex organic molecules.
Comparación Con Compuestos Similares
Phenyl lithium: Similar in reactivity but lacks the chlorine atoms.
Dichloromethane: Used as a reagent to form lithium dichloro(phenyl)methanide.
Lithium phenylacetylide: Another organolithium compound with different reactivity due to the presence of an acetylide group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a phenyl group, which imparts distinct reactivity patterns compared to other organolithium compounds. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Propiedades
Número CAS |
3141-47-7 |
|---|---|
Fórmula molecular |
C7H5Cl2Li |
Peso molecular |
167.0 g/mol |
Nombre IUPAC |
lithium;dichloromethylbenzene |
InChI |
InChI=1S/C7H5Cl2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 |
Clave InChI |
MBSUNQAKKKEWNB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)[C-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
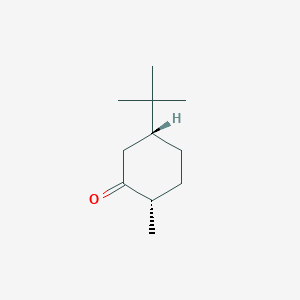


![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
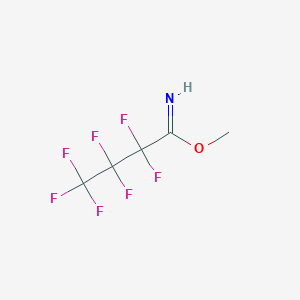
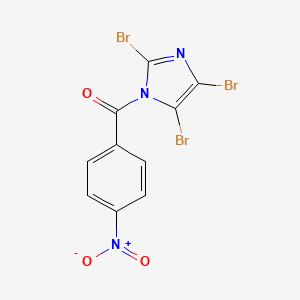

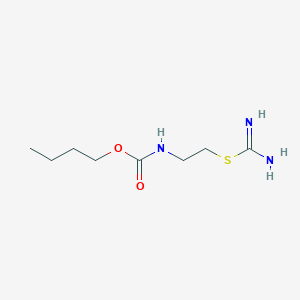
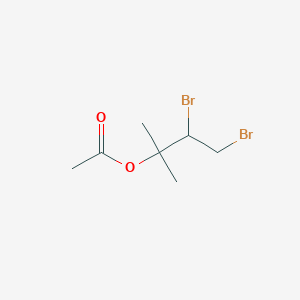

![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
